2-(1H-Imidazol-1-yl)-4-nitrophenol
Description
2-(1H-Imidazol-1-yl)-4-nitrophenol is an aromatic compound featuring a phenol backbone substituted with a nitro group at the para position and an imidazole moiety at the ortho position. This dual functionality makes the compound of interest in pharmaceutical and materials research, particularly in catalysis, ligand design, or as a precursor for bioactive molecules.
Properties
CAS No. |
61292-64-6 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-nitrophenol |
InChI |
InChI=1S/C9H7N3O3/c13-9-2-1-7(12(14)15)5-8(9)11-4-3-10-6-11/h1-6,13H |
InChI Key |
KJEQFYVOKPIWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The comparison focuses on structurally related nitro-aromatic compounds with imidazole or analogous substituents. Key differences in substitution patterns, electronic properties, and applications are highlighted below.
Structural and Electronic Comparisons
Key Observations :
- Electron Effects: The para-nitro group in this compound enhances acidity and stabilizes negative charge compared to the meta-nitro isomer in 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde.
- Reactivity: The phenolic –OH group in 4-nitrophenol derivatives enables hydrogen bonding and derivatization (e.g., etherification), whereas the aldehyde group in 5-nitrobenzaldehyde facilitates condensation reactions .
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